molecular formula C7H2F2N2O3 B2730331 1,2-Difluoro-4-isocyanato-5-nitrobenzene CAS No. 1249838-16-1

1,2-Difluoro-4-isocyanato-5-nitrobenzene

Cat. No. B2730331
CAS RN: 1249838-16-1
M. Wt: 200.101
InChI Key: UZWGWEILROMHKR-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-isocyanato-5-nitrobenzene, also known as DFINB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a member of the nitroaromatic family, which is known for its use in various fields such as medicine, agriculture, and industry. DFINB has been studied for its potential applications in organic synthesis, material science, and as a reagent in biochemical assays.

Scientific Research Applications

Thermodynamic Properties

A study by Ribeiro da Silva et al. (2010) provides a combined experimental and computational thermodynamic analysis of difluoronitrobenzene isomers, including 2,4-difluoronitrobenzene and others, highlighting their standard molar enthalpies of formation, vaporization, sublimation, and fusion. This research is foundational for understanding the chemical behavior and stability of such compounds under different conditions (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).

Catalytic Applications

A novel approach to synthesizing 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis was explored by Wang and Li (2016). This method involves C-H activation and C-N/N-N coupling, showcasing potential applications in pharmaceutical synthesis and material science (Wang & Li, 2016).

Environmental Applications

Mantha, Taylor, Biswas, and Bewtra (2001) investigated a continuous system for the Fe0 reduction of nitrobenzene in synthetic wastewater. This research is significant for environmental remediation, particularly in treating industrial wastewater containing nitroaromatic pollutants (Mantha, Taylor, Biswas, & Bewtra, 2001).

Photocatalysis

Bloom, McCann, and Lectka (2014) delved into photocatalyzed benzylic fluorination, providing insights into the reaction mechanism involving electron transfer. This study highlights potential applications in organic synthesis, especially in the fluorination of benzylic compounds (Bloom, McCann, & Lectka, 2014).

Photochemistry and Photophysics

Giussani and Worth (2017) provided insights into the complex photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound. Their CASPT2//CASSCF study helps understand the decay paths and quantum yields of such compounds, which is crucial for developing advanced materials and understanding environmental degradation pathways (Giussani & Worth, 2017).

properties

IUPAC Name

1,2-difluoro-4-isocyanato-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWGWEILROMHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249838-16-1
Record name 1,2-difluoro-4-isocyanato-5-nitrobenzene
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